REACTION_CXSMILES
|
Cl[CH2:2][CH:3]=[O:4].C(=O)([O-])O.[Na+].[C:10]1(=O)[CH2:15][CH2:14][CH2:13][C:12](=[O:16])[CH2:11]1.S(=O)(=O)(O)O>C(OCC)(=O)C.O>[O:4]=[C:3]1[C:11]2[CH:10]=[CH:15][O:16][C:12]=2[CH2:13][CH2:14][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
aqueous solution
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
C1(CC(CCC1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at a room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
To the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice at a rate of 0.4 ml/minute
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was maintained at a pH of from 9 to 6 throughout the reaction
|
Type
|
CUSTOM
|
Details
|
To the resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
stirred for about one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer was separated
|
Type
|
WASH
|
Details
|
washed with an aqueous solution of potassium carbonate
|
Type
|
CUSTOM
|
Details
|
dried on magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
After distilling away the ethyl acetate
|
Type
|
DISTILLATION
|
Details
|
the obtained residue was distilled under a reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCCC2=C1C=CO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.3 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |